N-Me-Lys-OMe.HCl
Description
Significance of Non-Canonical Amino Acid Derivatives in Chemical Biology
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. preprints.org Their incorporation into peptides and proteins is a powerful strategy in chemical biology to probe and modulate biological processes. iris-biotech.demdpi.com The introduction of ncAAs can confer unique properties, such as increased resistance to degradation by proteases, enhanced stability, and altered binding affinities. iris-biotech.de For instance, modifying the structure of a peptide with an ncAA can significantly impact its physicochemical properties, which can be crucial for drug development. oup.com
The use of ncAAs allows researchers to:
Study protein-protein and protein-ligand interactions: By systematically replacing canonical amino acids with ncAAs, researchers can dissect the specific interactions that govern molecular recognition. iris-biotech.de
Develop novel therapeutics: Peptides containing ncAAs can have improved pharmacokinetic profiles, making them more effective drug candidates. iris-biotech.deoup.com
Engineer proteins with new functions: The expanded chemical diversity offered by ncAAs enables the creation of proteins with novel catalytic or binding capabilities. researchgate.net
The Role of Lysine (B10760008) Methylation in Biomolecular Function
Lysine methylation is a key post-translational modification (PTM) where methyl groups are added to the ε-amino group of a lysine residue. creative-proteomics.comacs.org This modification is dynamically regulated by enzymes called lysine methyltransferases and demethylases. creative-proteomics.com Lysine can be mono-, di-, or trimethylated, and the degree of methylation can have distinct functional consequences. creative-proteomics.comacs.org
Key functions of lysine methylation include:
Epigenetic Regulation: Lysine methylation on histone proteins is a cornerstone of the "histone code," influencing chromatin structure and gene expression. creative-proteomics.comeuropa.euuni-stuttgart.de For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation at lysine 9 (H3K9me3) is linked to gene silencing. creative-proteomics.com
Regulation of Non-Histone Proteins: A growing body of research highlights the importance of lysine methylation in regulating the function of non-histone proteins involved in various cellular processes, including signal transduction, DNA repair, and metabolism. creative-proteomics.comeuropa.euuni-stuttgart.de For example, the methylation of the tumor suppressor protein p53 can affect its stability and transcriptional activity. creative-proteomics.com
Modulation of Protein-Protein Interactions: The methylated lysine residue can be specifically recognized by "reader" domains, such as chromodomains and PHD fingers, which then recruit other proteins to mediate downstream biological effects. europa.euuni-stuttgart.de
Overview of N-Me-Lys-OMe.HCl as a Foundational Research Compound
This compound, or Nα-methyl-L-lysine methyl ester dihydrochloride, is a derivative of the amino acid lysine. It features a methyl group on the α-amino group and a methyl ester at the C-terminus, with the compound stabilized as a hydrochloride salt. This specific chemical structure makes it a valuable tool in peptide chemistry and biomedical research.
The α-N-methylation reduces the hydrogen-bonding capacity and introduces steric hindrance, which can influence the conformation of peptides it is incorporated into. vulcanchem.com The C-terminal methyl ester enhances its solubility in organic solvents, a useful property in synthetic chemistry. vulcanchem.com
In the context of academic research, this compound and its protected forms are used as building blocks in the synthesis of peptides designed to study the effects of N-terminal methylation. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions, facilitating its use in various experimental settings. cymitquimica.com
The synthesis of N-methylated amino acids like this compound can be challenging. acs.org However, various synthetic routes have been developed to produce these compounds efficiently. researchgate.netresearchgate.netcdnsciencepub.com These methods often involve the protection of the ε-amino group of lysine, followed by methylation of the α-amino group and esterification of the carboxyl group. vulcanchem.comresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H19ClN2O2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
VOMBYPVECYNCTN-FJXQXJEOSA-N |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)OC.Cl |
Canonical SMILES |
CNC(CCCCN)C(=O)OC.Cl |
Origin of Product |
United States |
N Me Lys Ome.hcl As a Key Building Block in Complex Molecular Construction
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated, and scalable production of peptides. rsc.org N-Me-Lys-OMe.HCl and its protected derivatives are valuable in SPPS for several reasons. The methyl ester group protects the C-terminus, while the Nα-methyl group can influence the conformation and properties of the resulting peptide. For SPPS, the ε-amino group of the lysine (B10760008) side chain is typically protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions. chemimpex.comchemimpex.com
The stepwise nature of SPPS, where amino acids are added one by one to a growing peptide chain anchored to a solid support, benefits from the use of such well-defined, protected building blocks. thieme-connect.de This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing steps. thieme-connect.de The incorporation of N-methylated amino acids like this compound can impart unique properties to the final peptide, such as increased resistance to enzymatic degradation and altered receptor binding affinity.
Table 1: Examples of Protected Lysine Derivatives Used in SPPS
| Compound Name | CAS Number | Molecular Formula | Key Features |
| Nα-Fmoc-L-lysine methyl ester hydrochloride | 847658-45-1 | C22H27ClN2O4 | Fmoc protection for use in base-labile SPPS strategies. chemimpex.com |
| Nε-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 | C12H24N2O4·HCl | Boc protection for the side chain, suitable for acid-labile deprotection. chemimpex.com |
| Nα-Acetyl-L-lysine methyl ester hydrochloride | 20911-93-7 | C9H18N2O3·HCl | N-terminal acetylation for specific applications. scientificlabs.co.uk |
Utility in Solution-Phase Peptide Synthesis and Fragment Condensation
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for fragment condensation strategies. rsc.orgthieme-connect.de In this approach, peptide chains are elongated in a solvent, and intermediates can be purified at each step. thieme-connect.de
This compound and its derivatives are also employed in solution-phase synthesis. For instance, Nα-Acetyl-L-lysine methyl ester hydrochloride is explicitly noted for its suitability in solution-phase peptide synthesis. scientificlabs.co.uk The stepwise elongation in solution can be effective for small peptides, but for larger molecules, a fragment condensation approach is often more efficient. thieme-connect.de This involves the synthesis of smaller peptide fragments, which are then coupled together in solution.
The synthesis of complex peptides can be achieved by condensing protected peptide fragments. ucl.ac.uk This strategy can be more efficient than a purely stepwise approach for long sequences. The choice of protecting groups and coupling reagents is crucial to minimize side reactions and racemization. thieme-connect.de N-methylated amino acids can be incorporated into these fragments, lending their unique properties to the final product.
Synthesis of Peptidomimetics and Conformationally Constrained Analogs
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability, bioavailability, and receptor selectivity. pnas.org N-methylated amino acids, including derivatives of this compound, are important tools in the synthesis of peptidomimetics. The N-methylation of a peptide bond can restrict the conformational flexibility of the peptide backbone, which can be advantageous in designing molecules that target specific protein-protein interactions or receptors. researchgate.net
The synthesis of histone tail peptides with site-specific methylation is another area where N-methylated lysine derivatives are crucial. nih.gov These synthetic peptides are invaluable tools for studying the epigenetic roles of histone modifications.
Integration into Bioconjugates and Chemically Modified Biological Tools
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. chemimpex.com This technique is widely used to create novel therapeutic agents, diagnostic tools, and materials. The lysine side chain, with its primary amino group, is a common site for modification in bioconjugation. nih.gov
Derivatives of lysine, including those related to this compound, are used in bioconjugation strategies. chemimpex.comchemimpex.comchemimpex.com For example, a lysine derivative can be incorporated into a peptide, and its unique functional group can then be used for site-specific attachment of another molecule, such as a drug, a fluorescent dye, or a polymer like polyethylene (B3416737) glycol (PEG).
Clickable amino acids, such as those containing azide (B81097) or alkyne groups, are powerful tools for bioconjugation. sigmaaldrich.com A lysine derivative can be synthesized with such a "clickable" handle on its side chain. Once incorporated into a peptide, this handle allows for a highly specific and efficient bioorthogonal reaction to attach the desired payload. This approach is central to creating precisely engineered biological tools for research and medicine.
In Vitro and Cellular Biochemical Research Applications of N Me Lys Ome.hcl
Investigation of Protein Post-Translational Methylation Dynamics
Protein methylation is a critical post-translational modification that involves the addition of methyl groups to amino acid residues, most notably lysine (B10760008) and arginine. wikipedia.orggsconlinepress.com This process is integral to the regulation of numerous cellular functions, including chromatin structure and gene expression. wikipedia.orgcreative-proteomics.com N-Me-Lys-OMe.HCl and similar methylated lysine analogs are instrumental in dissecting the roles of the enzymes and proteins that mediate these modifications.
Role in Studies of Histone Epigenetic Marks (e.g., H3K9me, H3K27me)
Histone methylation is a key epigenetic mark that influences chromatin structure and gene accessibility. The methylation of specific lysine residues on histone tails, such as H3K9 and H3K27, is associated with distinct transcriptional outcomes. creative-proteomics.comabcam.com For instance, trimethylation of H3K9 (H3K9me3) is a hallmark of heterochromatin and gene silencing, while trimethylation of H3K27 (H3K27me3) is linked to transcriptional repression. creative-proteomics.comnih.govembopress.org
This compound and related compounds are used to study the recognition of these methylated histone marks by various proteins. For example, research has shown that the chromodomain of Heterochromatin Protein 1 (HP1) specifically binds to methylated H3K9, a crucial interaction for the establishment and maintenance of heterochromatin. wikipedia.orgnih.gov Similarly, the Polycomb repressive complex 2 (PRC2) is responsible for depositing the H3K27me3 mark, which is then recognized by other proteins to maintain a repressed chromatin state. embopress.org The use of peptides containing N-methylated lysine analogs allows researchers to investigate the binding affinities and specificities of these "reader" proteins in a controlled in vitro setting.
| Histone Mark | Associated Function | Reader Protein Example |
| H3K9me2/3 | Transcriptional Silencing, Heterochromatin Formation | HP1 |
| H3K27me3 | Transcriptional Repression | Polycomb Repressive Complex 2 (PRC2) components |
Biochemical Characterization of Histone Methyltransferases (HMTs)
Histone methyltransferases (HMTs) are the "writer" enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to histone lysine residues. wikipedia.orgeurofinsdiscovery.com The biochemical characterization of these enzymes is essential for understanding their substrate specificity and regulatory mechanisms. Synthetic peptides containing N-methylated lysine, such as those derived from or mimicking this compound, are crucial substrates in in vitro HMT assays. harvard.edureactionbiology.com
These assays allow for the determination of kinetic parameters, substrate preferences, and the effects of potential inhibitors on HMT activity. reactionbiology.com For instance, researchers have used such assays to demonstrate that different HMTs have distinct specificities for the lysine residue they target and the degree of methylation (mono-, di-, or tri-methylation) they impart. harvard.edu This specificity is fundamental to the establishment of the complex histone code that governs gene expression.
| HMT Example | Substrate Specificity |
| SUV39H1 | H3K9 |
| G9a | H3K9 |
| SET7/9 | H3K4 |
| DOT1L | H3K79 |
Enzymatic Assays for Histone Demethylases (HDMs)
The methylation of histones is a dynamic and reversible process, thanks to the action of histone demethylases (HDMs), or "erasers". nih.govfrontiersin.org HDMs remove methyl groups from lysine residues, thereby reversing the epigenetic signal. nih.gov There are two main families of HDMs: the lysine-specific demethylase 1 (LSD1) family and the Jumonji C (JmjC) domain-containing family. frontiersin.orgmdpi.com
Enzymatic assays utilizing peptides with specific methylation states are fundamental to characterizing HDM activity. nih.govmdpi.com By providing a defined substrate, such as a peptide containing a monomethylated lysine mimic, researchers can measure the rate of demethylation and assess the specificity of different HDMs. For example, LSD1 is known to demethylate mono- and di-methylated H3K4 and H3K9, but it cannot act on trimethylated lysines. frontiersin.orgmdpi.com In contrast, many JmjC domain-containing enzymes can demethylate trimethylated lysines. frontiersin.org These assays are critical for understanding how the balance between HMTs and HDMs is maintained and how it contributes to the dynamic regulation of gene expression.
| HDM Family | Mechanism | Cofactors | Substrate Example |
| LSD1 | Amine oxidation | FAD | H3K4me1/2 |
| JmjC | Hydroxylation | Fe(II), α-ketoglutarate | H3K9me3, H3K27me3 |
Analysis of Methyl-Lysine Reader Protein Interactions
"Reader" proteins are a diverse group of molecules that contain specialized domains, such as chromodomains, Tudor domains, and PWWP domains, which specifically recognize and bind to methylated lysine residues on histones and other proteins. uniklinik-freiburg.dersc.org These interactions are crucial for translating the histone code into downstream biological outcomes. uniklinik-freiburg.de
Peptides incorporating this compound or similar analogs are indispensable tools for studying these interactions. researchgate.net Techniques like affinity pull-down assays and surface plasmon resonance can be used to measure the binding affinity and specificity of reader domains for peptides with different methylation states. biorxiv.org These studies have revealed that even subtle differences in the methylation state or the surrounding amino acid sequence can significantly impact the binding of a reader protein, highlighting the exquisite specificity of these interactions. researchgate.net
| Reader Domain | Recognizes |
| Chromodomain | H3K9me2/3, H3K27me3 |
| Tudor Domain | H3K4me3, H3K36me3 |
| PWWP Domain | H3K36me3, H4K20me |
Enzymatic Substrate and Inhibitor Studies
Beyond its role in epigenetics research, this compound and related compounds are also utilized in broader studies of enzyme function, particularly in the context of proteases.
Assessment of Protease Specificity and Resistance
Proteases are enzymes that catalyze the breakdown of proteins into smaller peptides or single amino acids. nih.govbiorxiv.org The specificity of a protease is determined by the amino acid sequences it recognizes and cleaves. Introducing non-canonical amino acids, such as N-methylated lysine, into peptide substrates can be a powerful way to probe the specificity of a protease. nih.gov
By synthesizing peptides containing this compound, researchers can assess whether a particular protease can accommodate this modified residue in its active site. Furthermore, the methylation of the amide nitrogen in the peptide backbone can confer resistance to proteolysis. nih.gov This is because the methyl group can sterically hinder the approach of the protease or alter the electronic properties of the peptide bond, making it less susceptible to cleavage. This principle is not only useful for studying protease specificity but also has applications in the design of protease-resistant peptide-based drugs.
Elucidation of Enzyme-Substrate Recognition Mechanisms
The "lock and key" model, first proposed by Fischer in 1890, provides a fundamental framework for understanding how enzymes recognize and bind to their specific substrates. beilstein-journals.org This principle of molecular complementarity, involving steric and electronic matching, is crucial for the catalytic activity of enzymes. beilstein-journals.org The study of synthetic receptors and modified substrates, such as this compound, has significantly advanced our understanding of these intricate non-covalent interactions. beilstein-journals.org
N-methylated amino acids, including derivatives like this compound, are instrumental in probing the binding pockets of enzymes. The introduction of a methyl group on the amide nitrogen can alter the hydrogen-bonding capacity and introduce steric bulk, which can be used to map the spatial and electronic requirements of an enzyme's active site. researchgate.netvulcanchem.com For instance, studies on trypsin-like enzymes have utilized lysine derivatives to investigate the impact of secondary interactions on enzymatic activity. caymanchem.com By comparing the binding and processing of methylated versus non-methylated substrates, researchers can infer the importance of specific hydrogen bonds and van der Waals interactions in the recognition process.
The binding of organic ammonium (B1175870) ions, a key feature of the lysine side chain, is a central aspect of many enzyme-substrate interactions. beilstein-journals.org The study of how synthetic receptors and modified amino acids recognize these ions provides insights into biological recognition processes. beilstein-journals.org For example, research has shown that the degree of methylation on lysine can influence its binding affinity to certain receptors, highlighting the subtle yet critical role of such modifications in molecular recognition. mdpi.com
Table 1: Impact of N-Methylation on Enzyme-Substrate Interactions
| Feature | Unmodified Lysine Substrate | N-Methylated Lysine Substrate (e.g., this compound) | Implication for Recognition Mechanism |
| Hydrogen Bonding | Amide proton available for H-bonding. | Amide proton is replaced by a methyl group, preventing H-bond donation. researchgate.net | Reveals the importance of specific H-bonds for substrate binding and orientation. |
| Steric Profile | Smaller profile at the alpha-amino group. | Increased steric bulk due to the methyl group. issuu.com | Helps define the size and shape constraints of the enzyme's active site. |
| Conformational Flexibility | Greater conformational freedom around the N-Cα bond. | Rotation around the N-Cα bond is more restricted. ub.edu | Demonstrates how conformational restriction can influence binding affinity and specificity. |
| Hydrophobicity | More hydrophilic at the alpha-amino position. | Increased hydrophobicity due to the methyl group. ub.edu | Elucidates the role of hydrophobic interactions within the active site. |
Design and Evaluation of Enzyme Modulators and Probes
The insights gained from studying enzyme-substrate recognition are directly applicable to the rational design of enzyme modulators, including inhibitors and activity-based probes. This compound and similar compounds can serve as scaffolds or building blocks for creating these molecular tools. chemimpex.comnih.gov
By incorporating N-methylated lysine into peptide sequences, researchers can develop potent and selective enzyme inhibitors. acs.org The methylation can enhance binding affinity by optimizing steric and hydrophobic interactions, or it can increase the inhibitor's stability against proteolytic degradation, a common challenge with peptide-based drugs. qyaobio.comgoogle.com For example, phosphinic peptide analogues, which mimic the transition state of peptide hydrolysis, have been shown to be potent inhibitors of metalloproteases. acs.org The strategic inclusion of N-methylated residues could further refine the potency and selectivity of such inhibitors.
Furthermore, N-methylated amino acid derivatives are used to create molecular probes for detecting and characterizing enzyme activity in complex biological samples. nih.gov These probes are often designed to be activated by a specific enzyme, leading to a measurable signal such as fluorescence or a change in mass that can be detected by mass spectrometry. nih.govnih.gov The specificity of these probes relies on the precise recognition of the probe's chemical structure by the target enzyme. By using N-methylated components, researchers can fine-tune this recognition to achieve higher selectivity for the enzyme of interest. nih.gov
Protein Engineering and Functional Elucidation
Protein engineering aims to create new proteins with desired functionalities by modifying their amino acid sequences. acs.orgrsc.org The incorporation of unnatural amino acids, such as N-methylated lysine, is a powerful strategy in this field. rsc.org
Site-Directed Incorporation of N-Methylated Lysine
Several methods have been developed to introduce N-methylated lysine at specific sites within a protein's sequence. One common approach involves the use of engineered bacterial strains and modified ribosomes that can recognize a unique codon and insert the unnatural amino acid during protein synthesis. rsc.orgacs.org This allows for the precise placement of N-methylated lysine to study its localized effects.
Another powerful technique is the use of methyl-lysine analogues (MLAs). nih.govucsf.edu This method involves mutating a lysine residue to a cysteine at the desired location. nih.govucsf.edu The cysteine residue is then chemically modified with a reagent that introduces a side chain mimicking mono-, di-, or trimethylated lysine. nih.govucsf.edu This approach has been particularly valuable in studying the effects of histone methylation, a key process in regulating gene expression. nih.gov While this compound itself is a protected amino acid used in synthesis, the principles of its structure inform the design of these site-directed modification strategies. chemimpex.comchemimpex.com
Probing Conformational and Functional Effects of N-Methylation
Introducing N-methylation into a peptide or protein can have significant effects on its conformation and, consequently, its function. nih.gov The methyl group on the backbone nitrogen restricts rotation, leading to a more constrained peptide structure. researchgate.net This can stabilize specific secondary structures, such as β-turns or extended conformations, which can be critical for biological activity. researchgate.netub.edu
Studies on poly(lysine) have shown that methylation increases the resistance of the polypeptide to changes in conformation induced by heat or salt concentration. nih.gov Furthermore, the degree of methylation can influence how the polypeptide interacts with other molecules, such as polynucleotides or lipids. nih.gov In some cases, N-methylation can dramatically alter the interaction, for example, by weakening the binding to nucleic acids or changing the nature of the complex formed. nih.gov These findings suggest that protein methylation in a biological context could be a mechanism for modulating protein-nucleic acid and protein-lipid interactions. nih.gov
Table 2: Research Findings on Conformational and Functional Effects of N-Methylation
| Research Area | Key Finding | Reference |
| Peptide Conformation | N-methylation induces extended backbone conformations, similar to proline, which can be crucial for receptor binding and biological activity. | researchgate.net |
| Polypeptide Stability | Methylation of poly(lysine) increases its resistance to thermally-induced and NaCl-induced conformational changes. | nih.gov |
| Molecular Interactions | Increasing methylation of poly(lysine) weakens its interaction with polynucleotides in terms of dissociation by salt. | nih.gov |
| Protein Aggregation | N-methylation can reduce intermolecular hydrogen bonding, which helps to minimize peptide aggregation during chemical synthesis. | vulcanchem.com |
| Biological Activity | Multiple N-methylations in a cyclic peptide can significantly enhance its activity and selectivity for different receptor subtypes. | ub.edu |
Development of Biologically Active Peptide and Protein Variants for Research
The ability to incorporate N-methylated lysine into peptides and proteins allows for the creation of novel variants with tailored properties for research purposes. chemimpex.comchemimpex.com These "biologically active peptides" are short amino acid chains that can exert specific biological effects and are invaluable tools for studying cellular pathways and disease mechanisms. jpt.com
A key advantage of N-methylation is the enhancement of peptide stability. qyaobio.comfrontiersin.orgmdpi.com Natural peptides are often rapidly degraded by proteases in biological systems. Replacing a standard amino acid with an N-methylated version can block the cleavage site for these enzymes, thereby increasing the peptide's half-life and making it a more robust research tool. issuu.comfrontiersin.org For example, a study on a connexin43 inhibitor peptide found that replacing a lysine with N-methylated lysine resulted in a modest increase in stability in human serum while retaining good biological activity. frontiersin.org
Furthermore, N-methylation can be used to fine-tune the biological activity of a peptide. ub.eduqyaobio.com By systematically replacing amino acids with their N-methylated counterparts, researchers can probe the structure-activity relationship and optimize the peptide for a specific function, such as acting as a receptor agonist or antagonist. qyaobio.com This strategy has been used to modulate the therapeutic properties of antimicrobial peptides and other bioactive peptides. jpt.commdpi.com
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-methyl-L-lysine methyl ester hydrochloride |
| MLA | Methyl-lysine analogue |
| Ac-Lys-OMe | Nα-Acetyl-L-lysine methyl ester |
| Ts-Arg-OEt | Nα-Tosyl-L-arginine ethyl ester |
| Fmoc-Ser(Trt)-OH | N-α-Fmoc-O-trityl-L-serine |
| Boc-Cys(tBu)-NH-tBu-nic | N-α-Boc-S-tert-butyl-L-cysteine-N'-tert-butylnicotinamide |
| H-Lys(Cbz)-OMe.HCl | N-ε-Cbz-L-lysine methyl ester hydrochloride |
| H-Phe-OMe.HCl | L-Phenylalanine methyl ester hydrochloride |
| H-Trp-OBn.HCl | L-Tryptophan benzyl (B1604629) ester hydrochloride |
| Z-Lys-OMe | Nα-Benzyloxycarbonyl-L-lysine methyl ester |
| Tos-Lys-OMe.HCl | Nα-Tosyl-L-lysine methyl ester hydrochloride |
Advanced Analytical and Computational Approaches in N Me Lys Ome.hcl Research
Spectroscopic and Chromatographic Techniques for Structural and Purity Confirmation in Research
The structural confirmation and purity assessment of N-Me-Lys-OMe.HCl and related N-methylated compounds rely heavily on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are essential for verifying successful synthesis and for detailed stereochemical and conformational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone for structural elucidation. It can be used to confirm the presence and location of the methyl group on the nitrogen atom. acs.org For determining the absolute configuration of N,N-dimethylated amino acids, methods involving ¹H NMR have been successfully employed. One such method involves converting the amino acids into diastereoisomers, for example by reacting them with methyl (S)-(+)-mandelate, allowing for NMR-based differentiation. publish.csiro.au Another approach uses a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to induce chemical shift differences between enantiomers. publish.csiro.au Furthermore, 2D NMR techniques are applied in biophysical studies to determine the secondary structure of peptides containing N-methylated residues. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment and separation. Reversed-phase HPLC is commonly used to analyze N-methylated peptides. nih.gov A notable characteristic in the HPLC analysis of N-methylated peptides is the appearance of broad peaks, which result from the cis/trans isomerism of the tertiary amide bond (R-CO-N(CH₃)-R'). nih.gov The degree of peak broadening and the potential for separating these conformers are influenced by several factors, including the nature of adjacent amino acid residues, the position of the methylation in the peptide chain, temperature, and the mobile phase flow rate. nih.gov In some cases, fast chromatography on short columns can achieve nearly complete separation of the individual conformers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used after derivatization. N-methyl and N,N-dimethyl amino acids can be derivatized with reagents like ethyl chloroformate before analysis. nih.gov This method allows for the characterization and identification of methylated amino acids in various samples, including human plasma. nih.gov
Table 1: Spectroscopic and Chromatographic Techniques in N-Methylated Amino Acid Analysis
| Technique | Application | Key Findings & Principles | Citations |
| ¹H NMR Spectroscopy | Structural Elucidation, Stereochemical Analysis | Confirms methylation site. Used with chiral solvating agents or derivatization to resolve enantiomers. | acs.orgpublish.csiro.au |
| 2D NMR Spectroscopy | Conformational Analysis | Determines secondary structures (e.g., inverse γ-turn) in peptides containing N-methylated residues. | nih.gov |
| Reversed-Phase HPLC | Purity Assessment, Isomer Separation | N-methylation often causes peak broadening due to cis/trans isomerism of the peptide bond. Separation of conformers is possible under optimized conditions. | nih.gov |
| Gas Chromatography (GC) | Separation & Identification | Used in conjunction with MS for analyzing derivatized methylated amino acids. | nih.govresearchgate.net |
Mass Spectrometry-Based Profiling of N-Methylated Peptides and Proteins
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of N-methylated amino acids within complex biological matrices. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide high sensitivity and specificity for profiling these modifications. nih.govmtoz-biolabs.com
LC coupled with tandem mass spectrometry (LC-MS/MS) is widely used for analyzing N-methylated peptides and proteins. nih.govresearchgate.net In electrospray ionization (ESI)-MS/MS analysis, protonated N-methyl amino acids exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of water and carbon monoxide (H₂O, CO) to produce a distinct immonium ion. researchgate.netresearchgate.net Other frequently observed product ions include those resulting from the loss of the methylamine (B109427) group [MH-(NH₂CH₃)]⁺ or the side chain [MH-(RH)]⁺. researchgate.netresearchgate.net These specific fragmentation patterns allow for the confident identification of N-methylated residues and can even differentiate between isomeric/isobaric amino acids. researchgate.netresearchgate.net
MS-based proteomics has been repurposed to globally investigate the "N-terminal methylome." nih.gov By reanalyzing publicly accessible proteomic datasets, researchers have identified both established and novel protein substrates that undergo α-N-terminal methylation. nih.gov Such studies require careful manual examination of MS/MS spectra to verify the site of methylation and distinguish it from other modifications like acetylation, which can have a similar mass shift. nih.gov The analysis of b/y ion series, signal intensity, and the number of consecutive ion matches are crucial for validating the modification site. nih.gov These methods have been applied to identify methylated products of amino acids like histidine, lysine (B10760008), and arginine in various biological samples. researchgate.net
Table 2: Mass Spectrometry Techniques for N-Methylated Compound Profiling
| Technique | Analyte Type | Characteristic Fragmentation/Ion | Application | Citations |
| GC-MS | Derivatized N-methyl amino acids | Abundant [M-COOC₂H₅]⁺ ions after ethyl chloroformate derivatization. | Identification in biological samples like human plasma. | nih.gov |
| LC-ESI-MS/MS | N-methyl amino acids, Peptides | Loss of (H₂O, CO) to form immonium ions; [MH-(NH₂CH₃)]⁺ ions. | Differentiating isomers and identifying specific methylation sites. | researchgate.netresearchgate.net |
| Proteomics (e.g., ChaFRADIC) | N-terminally methylated peptides | Relies on charge state shifts and specific b/y ion series in MS/MS spectra. | Global profiling of the α-N-terminal methylome in yeast and humans. | nih.gov |
Theoretical and Computational Modeling of this compound and Derivative Interactions
Computational modeling has become a vital tool for studying the structural and dynamic properties of N-methylated peptides and their interactions. mdpi.com Molecular dynamics (MD) simulations and other computational approaches provide insights into how N-methylation influences peptide conformation, stability, and binding to biological targets. mdpi.com The accuracy of these simulations is highly dependent on the quality of the empirical force fields used. mdpi.com
Computer-assisted molecular modeling (CAMM) is often used in conjunction with experimental data from techniques like 2D NMR to refine the three-dimensional structures of N-methylated ligands. nih.gov For instance, biophysical studies on melanocortin receptor ligands have used CAMM to identify specific secondary structures, such as an inverse γ-turn, within the pharmacophore domain of an N-methylated derivative. nih.gov Such analyses involve generating multiple conformers and performing cluster analysis on molecular dynamics trajectories to identify the most populated and energetically favorable structures. nih.gov
The development of specialized computational tools and force fields is crucial for accurately modeling the non-covalent interactions involving modified residues. mdpi.com For example, new potential energy functions have been developed to better describe the anisotropic electrostatic properties of atoms in modified amino acids, which is critical for modeling their interactions within a protein environment. marquette.edu Computational studies using Density Functional Theory (DFT) have been employed to analyze the sequence of ionization in molecules containing functional groups present in amino acids, providing a deeper understanding of their chemical reactivity. marquette.edu These theoretical models help explain how a subtle modification like methylation can lead to significant changes in molecular recognition and biological function. rsc.org
Table 3: Computational Approaches in N-Methylated Compound Research
| Method | System Studied | Insights Gained | Citations |
| Molecular Dynamics (MD) Simulations | Peptides and Peptidomimetics | Prediction of folding, dynamics, and conformational preferences (ϕ-ψ and χ space). | mdpi.com |
| Computer-Assisted Molecular Modeling (CAMM) | N-methylated peptide ligands | Refinement of 3D structures based on NMR data; identification of secondary structures like β-turns and γ-turns. | nih.gov |
| Density Functional Theory (DFT) | Model molecules with thiol and carboxylic acid groups | Analysis of ionization sequences and electronic structure, providing insights into reactivity. | marquette.edu |
| Force Field Development | Halogenated and methylated amino acids | Creation of more accurate potential energy functions to model non-covalent interactions in biological systems. | mdpi.com |
Future Prospects and Emerging Research Frontiers for N Me Lys Ome.hcl
Development of Next-Generation N-Methylated Lysine (B10760008) Analogs with Enhanced Research Utility
The utility of N-Me-Lys-OMe.HCl as a synthon has paved the way for the development of more advanced N-methylated lysine analogs. scielo.org.mx These next-generation compounds are designed with specific research applications in mind, offering enhanced functionality compared to the parent molecule. The primary goals are to create building blocks for solid-phase peptide synthesis (SPPS) that allow for more complex and specifically modified peptides. researchgate.netnih.gov
A significant area of development is the creation of lysine derivatives with varied protection schemes. While this compound provides α-amino methylation and a C-terminal methyl ester, research demands more complex modifications. For instance, convenient routes have been established for preparing building blocks like Nα-Fmoc-Nε-(Boc, methyl)-l-lysine and Nα-Fmoc-Nε-dimethyl-l-lysine. researchgate.netnih.gov These compounds, which feature different protecting groups (Fmoc, Boc) at different positions, grant chemists precise control during peptide synthesis, allowing for the site-specific incorporation of mono- or dimethylated lysine residues into a peptide chain. researchgate.net This is crucial for studying the biological roles of lysine methylation, a key post-translational modification in histone biology and epigenetics. researchgate.netacs.org
Furthermore, research is exploring analogs that go beyond simple methylation. The synthesis of ε-N-ethyl-L-lysine and other ω-N-alkylated amino acids highlights a move towards creating probes with different steric and electronic properties. researchgate.netcdnsciencepub.com Another innovative approach involves the conversion of cysteine residues into methyl-lysine analogs (MLAs) directly within recombinant proteins. acs.orgnih.gov This technique uses halo-ethylamines to alkylate cysteine side chains, producing N-methylated aminoethylcysteines that function as mimics of N-methylated lysine. nih.gov This method allows for the rapid generation of large quantities of proteins with site- and degree-specific methylation, a significant advantage for biochemical and structural studies. nih.gov
| Analog/Derivative Class | Key Structural Feature(s) | Enhanced Research Utility | Reference(s) |
|---|---|---|---|
| Nα-Fmoc-Nε-methyl-lysines | Orthogonal protecting groups (Fmoc, Boc) | Allows for site-specific incorporation of methylated lysine during solid-phase peptide synthesis (SPPS) for epigenetic studies. | researchgate.netnih.gov |
| Methyl-Lysine Analogs (MLAs) from Cysteine | Aminoethylcysteine core formed by alkylating cysteine | Enables production of large quantities of recombinant proteins (e.g., histones) with specific methylation patterns for functional studies. | acs.orgnih.govnih.gov |
| ε-N-Alkyl-L-lysine Derivatives | Longer or different alkyl groups (e.g., ethyl) on the ε-amino group | Serves as probes to study the specificity of enzymes that recognize methylated lysine. | researchgate.netcdnsciencepub.com |
| δ-Selenolysine Derivatives | Selenium atom replaces sulfur in the side chain | Facilitates chemical ubiquitination and the study of protein modifications through selenium-mediated ligation. | frontiersin.org |
Expanding the Scope of this compound in Chemical Biology Tool Development
The core structure of this compound is a valuable starting point for the creation of sophisticated chemical biology tools designed to probe and manipulate biological systems. chemimpex.com N-methylation itself is a critical modification for developing therapeutic peptides because it can increase metabolic stability, enhance cell permeability, and control peptide conformation. merckmillipore.comresearchgate.netresearchgate.net These same principles are being applied to create research tools.
One major application is in the study of histone post-translational modifications. acs.org Histone methylation is a central mechanism in epigenetic regulation, and tools derived from methylated lysine are essential for deciphering this "histone code." researchgate.net Researchers synthesize peptides containing specifically methylated lysine residues to serve as substrates or inhibitors for histone-modifying enzymes. researchgate.net For example, peptides containing monomethylated lysine are used to investigate the binding specificity of "reader" domain proteins like HP1. researchgate.net The development of methyl-lysine analogs (MLAs) has been particularly transformative, providing a straightforward method to generate recombinant histones with precisely defined methylation states, which can then be used in nucleosome remodeling and effector protein binding assays. nih.govnih.gov
Beyond epigenetics, N-methylated lysine derivatives are being incorporated into probes for other biological processes. Bioconjugation techniques use lysine derivatives to attach other molecules, such as fluorophores or affinity tags, to proteins or peptides. chemimpex.commdpi.com The specific properties of this compound, such as its modified charge and steric profile, can be harnessed to create highly specific molecular probes. For instance, peptide-based tools are being designed to study protein-protein interactions, with N-methylation used to lock the peptide into a bioactive conformation or to prevent its degradation by proteases. merckmillipore.comnih.gov
Integration with Advanced Omics Technologies for Comprehensive Methylome Analysis
The study of lysine methylation is undergoing a revolution thanks to its integration with advanced "omics" technologies, particularly proteomics. nih.gov While this compound is a building block used in synthesis, the fundamental understanding of lysine methylation it enables is critical for interpreting large-scale data from methylome analysis. researchgate.net The "lysine methylome" refers to the entire set of lysine methylation modifications across the proteome. nih.gov
Mass spectrometry (MS)-based proteomics is the core technology for identifying post-translational modifications on a global scale. researchgate.net A common workflow involves digesting proteins into peptides, followed by enrichment of the modified peptides and analysis by MS. jove.com For ubiquitination, which leaves a diglycine remnant on lysine after digestion, specific antibodies can be used for enrichment. jove.com Similar antibody-based or chemical enrichment strategies are being developed for methylated peptides, allowing for deep profiling of the methylome. The synthetic peptides created using building blocks like this compound and its analogs are invaluable as standards and reagents in the development and validation of these methods. researchgate.netnih.gov
Recent data-science-driven omics approaches have revealed that lysine methylation is a widespread modification, affecting about 15% of the known human proteome. nih.gov These studies are uncovering new roles for lysine methylation beyond histones, in areas like DNA repair, cell signaling, and metabolism. nih.gov Computational tools are being developed to predict lysine methylation sites across the proteome based on sequence and structural properties, with these predictions then validated by targeted mass spectrometry. researchgate.net This combination of in silico prediction and empirical validation provides a powerful approach to systematically explore the function of lysine methylation in human health and disease. researchgate.net The insights gained from studying individual methylated peptides, made possible by synthetic chemistry, provide the ground truth needed to build and refine these global models of the methylome.
Q & A
Basic: What are the standard protocols for synthesizing N-Me-Lys-OMe.HCl with high purity?
Answer:
Synthesis involves protecting L-lysine with a tert-butoxycarbonyl (Boc) group, followed by methyl esterification and hydrochloride salt formation. Key steps include:
- Reaction conditions : Use Boc anhydride in a basic aqueous/organic solvent system (e.g., THF/water) at 0–4°C to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/ether) to isolate the product .
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., methyl ester peak at δ ~3.6 ppm) and HRMS (theoretical [M+H]+: 331.30 m/z) .
- Reproducibility : Document stoichiometry, temperature, and solvent ratios per journal guidelines to enable replication .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 1.2–4.5 ppm), integration ratios | Confirm methyl ester (–OMe), Boc group (–NHCOO(C(CH₃)₃)), and backbone stereochemistry . |
| HRMS | m/z accuracy (<5 ppm) | Verify molecular ion [M+H]+ (theoretical: 330.81 g/mol) and rule out impurities . |
| HPLC | Retention time, UV absorbance | Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) . |
Advanced: How to design experiments to optimize the coupling efficiency of this compound in solid-phase peptide synthesis?
Answer:
- Variable screening : Test coupling agents (e.g., HATU vs. HBTU), solvents (DMF vs. DCM), and reaction times (1–4 hours) using a fractional factorial design .
- Monitoring : Analyze coupling efficiency via Kaiser test or HPLC. For example, incomplete coupling may require double couplings or elevated temperatures .
- Data documentation : Report all variables (e.g., equivalents of reagent, activation time) to ensure reproducibility .
Advanced: How to address discrepancies in reported melting points or spectral data for this compound?
Answer:
- Cross-validation : Use multiple techniques (e.g., compare HRMS with elemental analysis to confirm molecular formula) .
- Solvate identification : Perform thermogravimetric analysis (TGA) to detect hydrate formation, which alters melting points .
- Literature review : Check for variations in Boc deprotection protocols or storage conditions (e.g., moisture exposure) that may affect data .
Basic: How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage : Keep at –20°C in airtight, moisture-resistant containers (e.g., glass vials with PTFE-lined caps) .
- Handling : Work under anhydrous conditions (glovebox or N₂ atmosphere) to avoid hydrolysis of the methyl ester .
- Stability testing : Periodically analyze samples via HPLC to detect degradation (e.g., free lysine formation) .
Advanced: What computational methods can predict the stability of this compound under different conditions?
Answer:
- Molecular dynamics (MD) simulations : Model hydrolysis kinetics in aqueous buffers at varying pH (e.g., accelerated degradation at pH < 4) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methyl ester group to identify labile sites .
- Validation : Compare computational results with experimental stability data (e.g., Arrhenius plots from accelerated aging studies) .
Basic: What are the critical parameters to report when documenting the synthesis of this compound?
Answer:
- Reaction details : Molar ratios, temperature (±2°C), reaction time (±10%), and solvent purity .
- Yield : Isolated yield after purification (e.g., 75% post-recrystallization) .
- Spectral data : Full NMR assignments (¹H, ¹³C), HRMS spectra, and HPLC chromatograms with baseline resolution .
Advanced: How to analyze the impact of methyl ester hydrolysis on the compound’s activity in peptide conjugates?
Answer:
- Hydrolysis monitoring : Use LC-MS to quantify free lysine formation over time (e.g., in PBS at 37°C) .
- Bioactivity assays : Compare IC₅₀ values of intact vs. hydrolyzed conjugates in target binding assays (e.g., enzyme inhibition) .
- Structural analysis : Perform MD simulations to assess conformational changes post-hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
